4-iodo-3-methoxy-5-nitroaniline
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Overview
Description
4-iodo-3-methoxy-5-nitroaniline is an aniline compound. It is used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the nitration of arenes, followed by the reduction of nitroarenes . The nitration process introduces a nitro group to the arene, and the reduction process converts the nitro group to an amine .Molecular Structure Analysis
The molecular formula of this compound is C7H7IN2O3 . It consists of a benzene ring with an iodine atom attached at the fourth position, a methoxy group at the third position, and a nitro group at the fifth position .Chemical Reactions Analysis
The chemical reactions of this compound involve several steps. These include a nitration step, a conversion from the nitro group to an amine, and a bromination step . The nitration step introduces a nitro group to the arene, the conversion step changes the nitro group to an amine, and the bromination step introduces a bromine atom .Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-5-nitroaniline involves several steps. These include a nitration step, a conversion from the nitro group to an amine, and a bromination step . The nitration step introduces a nitro group to the arene, the conversion step changes the nitro group to an amine, and the bromination step introduces a bromine atom .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3-methoxy-5-nitroaniline involves the introduction of an iodine atom, a methoxy group, and a nitro group onto aniline.", "Starting Materials": [ "Aniline", "Iodine", "Methanol", "Concentrated nitric acid", "Concentrated sulfuric acid", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diazotization of Aniline - Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 2: Sandmeyer Reaction - The diazonium salt is then treated with copper(I) iodide and potassium iodide to introduce an iodine atom onto the benzene ring, forming 4-iodoaniline.", "Step 3: Methylation - 4-iodoaniline is then treated with excess methanol and concentrated sulfuric acid to introduce a methoxy group onto the benzene ring, forming 4-iodo-3-methoxyaniline.", "Step 4: Nitration - 4-iodo-3-methoxyaniline is then treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring, forming 4-iodo-3-methoxy-5-nitroaniline." ] } | |
CAS No. |
2092773-94-7 |
Molecular Formula |
C7H7IN2O3 |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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